3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine

Lipophilicity Drug-likeness Scaffold optimization

3-Nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine (CAS 73895-38-2) is a nitro-substituted pyridine derivative belonging to the 2,6-diamino-3-nitropyridine scaffold class. It features a primary amine at the 2-position and an isopropylamino substituent at the 6-position of the pyridine ring.

Molecular Formula C8H12N4O2
Molecular Weight 196.21g/mol
CAS No. 73895-38-2
Cat. No. B603135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine
CAS73895-38-2
Molecular FormulaC8H12N4O2
Molecular Weight196.21g/mol
Structural Identifiers
SMILESCC(C)NC1=NC(=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C8H12N4O2/c1-5(2)10-7-4-3-6(12(13)14)8(9)11-7/h3-5H,1-2H3,(H3,9,10,11)
InChIKeyKIEFXUSPHDNXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-N6-(propan-2-yl)pyridine-2,6-diamine (CAS 73895-38-2): A Defined Mono-Isopropyl Intermediate in the 3-Nitropyridine-2,6-diamine Scaffold Class


3-Nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine (CAS 73895-38-2) is a nitro-substituted pyridine derivative belonging to the 2,6-diamino-3-nitropyridine scaffold class. It features a primary amine at the 2-position and an isopropylamino substituent at the 6-position of the pyridine ring [1]. This compound is recognized as a synthetic intermediate in pharmaceutical research, particularly as a precursor to more complex 2,6-substituted-3-nitropyridine derivatives explored for osteoporosis and other indications [2]. Its computed physicochemical properties—including a molecular weight of 196.21 g/mol, XLogP3 of 2, and topological polar surface area of 96.8 Ų—define its drug-likeness and reactivity profile relative to both simpler and more elaborated analogs within the class [1].

Why the Mono-Isopropyl Substitution Pattern of 3-Nitro-N6-(propan-2-yl)pyridine-2,6-diamine Cannot Be Replaced by Generic 3-Nitropyridine-2,6-diamine Analogs in Synthesis and Screening Cascades


Within the 3-nitropyridine-2,6-diamine family, the specific mono-N6-isopropyl substitution pattern at the 6-position confers a discrete physicochemical and steric profile that cannot be replicated by the unsubstituted parent compound (CAS 3346-63-2) or the N6,N6-diisopropyl analog (CAS 1986963-87-4). The isopropyl group introduces controlled lipophilicity (ΔXLogP3 of +1.3 over the parent) while preserving a free primary amine at the 2-position for downstream functionalization [1]. In the patent literature describing 2,6-substituted-3-nitropyridine derivatives as osteoblast-activating agents, the 6-isopropylamino motif is a recurrent pharmacophoric element found in multiple exemplified compounds, including 2-(4-methylphenylamino)-6-(isopropylamino)-3-nitropyridine and 2-[4-(t-butyl)phenylamino]-6-(isopropylamino)-3-nitropyridine, indicating that this specific substitution is critical for the structure-activity relationship within that chemical series [2]. Generic substitution with an unsubstituted or differently alkylated analog would alter both the reactivity of the 2-position amine and the biological recognition profile, making interchange infeasible without re-optimization.

Quantitative Differentiation of 3-Nitro-N6-(propan-2-yl)pyridine-2,6-diamine Versus Closest Structural Analogs: Physicochemical, Steric, and Synthetic Utility Metrics


Controlled Lipophilicity Elevation Versus Unsubstituted Parent 3-Nitropyridine-2,6-diamine (CAS 3346-63-2) as Measured by Computed XLogP3

The introduction of a single N6-isopropyl group onto the 3-nitropyridine-2,6-diamine scaffold increases computed lipophilicity from an XLogP3 of 0.7 (unsubstituted parent, CAS 3346-63-2) to 2.0 (target compound, CAS 73895-38-2), representing a ΔXLogP3 of +1.3 [1]. This modulation brings the compound into a more favorable lipophilicity range for membrane permeability and oral bioavailability (typically XLogP3 1–3), while avoiding the excessive lipophilicity (XLogP3 > 3.5) that often accompanies N6,N6-dialkyl or bulky aryl substitutions and is associated with increased off-target binding, low aqueous solubility, and heightened metabolic liability [2]. This measured difference means that the target compound occupies a distinct and desirable position on the lipophilicity continuum within the 3-nitropyridine-2,6-diamine chemical space—neither too polar for passive membrane diffusion nor excessively lipophilic.

Lipophilicity Drug-likeness Scaffold optimization

Preserved Topological Polar Surface Area (TPSA) Margin for CNS vs. Non-CNS Target Triage Compared to N6,N6-Diisopropyl Analog (CAS 1986963-87-4)

The topological polar surface area (TPSA) of the target compound is 96.8 Ų, which is identical to the TPSA of the unsubstituted parent (CAS 3346-63-2) and the N6,N6-diisopropyl analog (CAS 1986963-87-4), as the TPSA contribution of the nitro group and both amine nitrogens is invariant across these analogs [1]. However, the critical distinction lies in the interplay between TPSA and molecular flexibility: the target compound has only 2 rotatable bonds versus 5 rotatable bonds for the N6,N6-diisopropyl analog, resulting in lower conformational entropy and potentially higher binding selectivity due to reduced entropic penalty upon target engagement [2]. The TPSA value of 96.8 Ų is also notably above the commonly cited threshold of 90 Ų for blood-brain barrier (BBB) penetration, suggesting poorer passive CNS distribution compared to compounds with TPSA < 70 Ų, which is a class-level inference that may guide tissue-targeting decisions [3].

BBB permeability CNS drug design TPSA threshold

Mono-Isopropyl Substitution as a Key Synthetic Intermediate Motif in Patented 2,6-Disubstituted-3-Nitropyridine Osteoporosis Agents (US20110306606A1) Versus Unsubstituted Parent

In US Patent US20110306606A1, the 6-isopropylamino-3-nitropyridine substructure is a conserved motif present in at least five exemplified compounds (compounds 2, 16, 31, 32, and 37) that are claimed to increase osteoblast activity and inhibit osteoclast differentiation for osteoporosis treatment [1]. The target compound 3-nitro-N6-(propan-2-yl)pyridine-2,6-diamine (CAS 73895-38-2) represents the direct synthetic precursor to these patented derivatives: it bears the identical 6-isopropylamino-3-nitropyridine core with a free 2-amino group available for further derivatization with aryl halides or other electrophiles to generate the full 2-aryl-6-isopropylamino-3-nitropyridine series. The unsubstituted parent 3-nitropyridine-2,6-diamine (CAS 3346-63-2) lacks the critical 6-isopropyl substituent and would require an additional synthetic step to introduce this group, reducing synthetic convergency. This establishes the target compound as the gatekeeper intermediate for accessing a defined, composition-of-matter protected chemical space with osteoblast-modulating activity [1].

Osteoporosis Osteoblast differentiation Synthetic intermediate

Hydrogen Bond Donor Count of 2 Differentiates Target Compound from Monofunctional Nitropyridine Scaffolds and Defines Its Capacity for Directional Intermolecular Interactions

The target compound possesses exactly 2 hydrogen bond donors (both amine N–H groups at the 2- and 6-positions), compared to 1 hydrogen bond donor for monofunctional 2-isopropylamino-3-nitropyridine (CAS 26820-67-7) and 0 for simple 3-nitropyridine analogs lacking amino substituents [1]. This HBD count of 2 enables the compound to engage in bidentate hydrogen bonding with biological targets or complementary co-crystal formers, a feature absent in mono-amino or non-amino nitropyridines. In the context of the osteoblast-activating patent series (US20110306606A1), the 2-amino group is the reactive handle for installing aryl substituents, while the 6-isopropylamino group provides a recognition element; the dual HBD profile is thus essential for both the compound's synthetic utility and its potential to form stabilizing hydrogen bond networks in target-bound conformations [2].

H-bond donor count Molecular recognition Crystal engineering

Where 3-Nitro-N6-(propan-2-yl)pyridine-2,6-diamine Delivers the Strongest Fit: Evidence-Based Application Scenarios


Medicinal Chemistry: Direct Entry Point for Osteoblast-Activating 2,6-Disubstituted-3-Nitropyridine Lead Optimization

For laboratories prosecuting the 2,6-substituted-3-nitropyridine chemical series disclosed in US20110306606A1, acquiring the pre-functionalized 3-nitro-N6-(propan-2-yl)pyridine-2,6-diamine eliminates the N6-alkylation step, reducing the synthetic sequence by one transformation and improving overall yield by an estimated 15–40% compared to starting from the unsubstituted parent (CAS 3346-63-2) [1]. The controlled XLogP3 of 2.0 provides a favorable starting point for further derivatization at the 2-position without exceeding drug-like lipophilicity thresholds [2].

Physicochemical Screening Libraries: A Defined Mono-Alkyl Reference Point for Lipophilicity and H-Bond Donor Calibration

With an XLogP3 of 2.0, TPSA of 96.8 Ų, and exactly 2 HBDs, this compound fills a specific gap in property-based screening cascades between the polar unsubstituted parent (XLogP3 0.7) and more lipophilic dialkyl or aryl-substituted analogs [1]. It can serve as a reference standard for calibrating chromatographic retention times (logD7.4) or PAMPA permeability assays in 3-nitropyridine chemical space, providing a known anchor point for property-based compound ranking [2].

Synthetic Methodology Development: Substrate for Chemoselective 2-Amino Functionalization Studies

The presence of a free 2-amino group adjacent to an electron-withdrawing 3-nitro group creates a differentiated reactivity profile for chemoselective transformations (e.g., N-arylation, reductive amination, or amide coupling). The reduced rotatable bond count (2 bonds) relative to the N6,N6-diisopropyl analog (5 bonds) simplifies conformational analysis of reaction outcomes, making this compound a preferred substrate for developing and optimizing palladium-catalyzed C–N coupling methodologies on nitropyridine scaffolds [1].

Quote Request

Request a Quote for 3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.